Di(dioctylpyrophosphato)ethylenetitanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

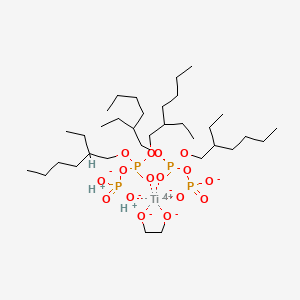

Di(dioctylpyrophosphato)ethylenetitanate is a useful research compound. Its molecular formula is C34H74O16P4Ti and its molecular weight is 910.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(dioctylpyrophosphato)ethylenetitanate involves the reaction of titanium tetrachloride with dioctylpyrophosphoric acid in the presence of ethylene glycol . The reaction is typically carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions as in the laboratory synthesis. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations . The product is then purified and packaged for use in various applications .

Chemical Reactions Analysis

Hydrolysis and Stability in Aqueous Environments

The pyrophosphate groups undergo hydrolysis under aqueous conditions:

C₃₄H₇₄O₁₆P₄Ti+H₂O→Phosphoric acid derivatives+Titanium hydroxide intermediates

Key Observations :

-

Hydrolysis rates increase at elevated temperatures (>60°C).

-

Stability in non-polar solvents (e.g., ethyl acetate) prevents premature degradation during material processing .

Surface Modification Reactions

The compound reacts with hydroxylated inorganic surfaces (e.g., CaCO₃, BaTiO₃) via Ti–O–C bond formation:

Impact :

-

Contact angle of modified CaCO₃ increases from 18.9° (unmodified) to 104.4° .

-

BTO/PVDF composites show 40.3 pC/N piezoelectric response, a 1.5× improvement over unmodified systems .

Coordination Chemistry and Redox Activity

The titanium center participates in redox and coordination reactions:

-

Oxidation : Reacts with H₂O₂ to form TiO₂ nanoparticles under basic conditions.

-

Reduction : Sodium borohydride (NaBH₄) reduces titanium centers, altering catalytic activity.

Applications :

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Key Feature | Source |

|---|---|---|---|

| Di(dioctylphosphato)ethylenetitanate | Lower phosphate hydrolysis rate | Single phosphate group vs. pyrophosphate | |

| Di(dioctylphosphato)propylentitanate | Reduced thermal stability | Longer alkyl chain limits ligand exchange |

Scientific Research Applications

Key Applications

-

Coupling Agent

- Di(dioctylpyrophosphato)ethylenetitanate is used as a coupling agent to improve the interfacial adhesion between polymers and inorganic fillers. This enhances the mechanical properties of composite materials, particularly in PVC applications where it improves compatibility with calcium carbonate and other fillers .

- Adhesion Promoter

- Pigment Dispersion

- Antioxidant and Antistat

- Flame Retardant

-

Electroactive Polymers

- Recent studies have demonstrated its effectiveness in enhancing the piezoelectric response of composite fibers made from polyvinylidene fluoride (PVDF) when combined with barium titanate (BTO) nanofillers. The incorporation of this compound significantly improves the β phase content of PVDF composites, leading to enhanced piezoelectric properties suitable for applications in energy harvesting devices .

Case Study 1: Enhancing PVC Composites

In a study focused on PVC composites filled with calcium carbonate, the addition of this compound improved elongation at break and impact strength while enhancing surface finish and melting index. The results indicated that the compound effectively improved mechanical indicators critical for durable PVC applications .

Case Study 2: Piezoelectric Applications

Research involving the modification of PVDF fibers with this compound showed a significant increase in piezoelectric performance. Specifically, composites containing 3 wt% of the compound exhibited a remanent polarization approximately 2.5 times greater than unmodified counterparts, demonstrating its potential in energy-harvesting applications .

Summary Table of Applications

| Application Type | Description | Benefits |

|---|---|---|

| Coupling Agent | Improves adhesion between polymers and fillers | Enhanced mechanical properties |

| Adhesion Promoter | Enhances bonding of resins to various substrates | Improved product durability |

| Pigment Dispersion | Aids in the dispersion of pigments within polymers | Better color strength and processing efficiency |

| Antioxidant/Antistat | Stabilizes formulations against degradation | Prolonged shelf life |

| Flame Retardant | Increases fire resistance in polymer materials | Enhanced safety |

| Electroactive Polymers | Enhances piezoelectric properties in composite fibers | Improved energy harvesting capabilities |

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Di(dioctylpyrophosphato)ethylenetitanate include:

- Di(dioctylphosphato)ethylenetitanate

- Di(dioctylphosphato)propylentitanate

- Di(dioctylphosphato)butylenetitanate [1][1]

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Di(dioctylpyrophosphato)ethylenetitanate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves the reaction of titanium alkoxides with dioctyl pyrophosphate under anhydrous conditions. Key variables include stoichiometric ratios (e.g., 1:2 for titanium precursor to ligand), solvent choice (e.g., toluene for moisture-sensitive reactions), and temperature control (60–80°C to prevent ligand degradation). Purity is optimized via vacuum distillation to remove unreacted precursors .

- Data Consideration : Monitor reaction progress using FTIR to track ligand coordination (e.g., P–O–Ti stretching bands at 950–1050 cm⁻¹) and quantify residual titanium alkoxides via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How can researchers characterize the molecular structure and coordination geometry of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ³¹P NMR to confirm ligand binding (shift from ~0 ppm for free pyrophosphate to −5 to −10 ppm for Ti-bound species).

- X-ray crystallography : For single-crystal analysis (challenging due to hygroscopicity; requires inert-atmosphere crystallization).

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₃₄H₇₄O₁₆P₄Ti, MW 910.71) .

Q. What experimental designs are recommended for assessing the compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies with controlled variables:

- Temperature : Thermogravimetric analysis (TGA) at 25–200°C to assess decomposition thresholds.

- Humidity : Exposure to 30–90% relative humidity (RH) in desiccators, monitoring hydrolysis via FTIR (appearance of P–OH bands at 3400 cm⁻¹).

- Light sensitivity : UV-Vis spectroscopy before/after light exposure (λ = 254–365 nm) to detect photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability vs. catalytic activity of this compound?

- Methodological Answer :

- Contradiction Source : Some studies report decomposition at 150°C , while others note catalytic efficacy in high-temperature polymerizations (>180°C).

- Resolution Strategy :

Perform kinetic studies (TGA-DSC coupled with gas chromatography) to correlate decomposition products (e.g., phosphate esters) with catalytic performance.

Use in situ Raman spectroscopy during catalysis to confirm active Ti–O–P intermediates.

- Hypothesis : Ligand redistribution or partial decomposition may generate active species without full degradation .

Q. What advanced spectroscopic techniques address challenges in characterizing surface-modified materials using this titanate?

- Methodological Answer : For surface-bound titanates (e.g., on nanoparticles or polymers):

- X-ray photoelectron spectroscopy (XPS) : Quantify Ti 2p₃/₂ binding energy shifts (456–458 eV for Ti⁴⁺ coordination).

- Solid-state NMR : ³¹P cross-polarization magic-angle spinning (CP/MAS) to differentiate surface-bound vs. bulk ligands.

- Challenge : Signal overlap in complex matrices; mitigate via isotopic labeling (e.g., ¹⁷O-enriched ligands) .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- Density functional theory (DFT) : Model ligand-Ti coordination energy and electron density maps (e.g., using B3LYP/6-31G* basis sets).

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., in hexane vs. DMF) to predict aggregation behavior.

- Validation : Compare predicted vs. experimental FTIR/Raman spectra and catalytic turnover frequencies (TOF) .

Q. What methodologies identify synergistic effects between this compound and co-catalysts in hybrid systems?

- Methodological Answer :

- Design of experiments (DoE) : Use a factorial approach to test co-catalyst ratios (e.g., with zirconium or aluminum complexes).

- In situ titration calorimetry : Measure enthalpy changes during co-catalyst binding.

- Challenge : Differentiate synergistic vs. competitive binding; address via competitive adsorption experiments (e.g., using labeled ligands) .

Q. Data Analysis & Critical Evaluation

Q. How should researchers analyze discrepancies in hydrophobicity measurements across studies?

- Methodological Answer :

- Source of Discrepancy : Variability in purity (e.g., residual solvents affecting contact angle measurements).

- Resolution :

Standardize sample preparation (e.g., drying under vacuum at 80°C for 24 hours).

Use multiple techniques: Contact angle (static/dynamic), partition coefficient (log P via HPLC), and Hansen solubility parameters .

Q. What statistical approaches are appropriate for correlating ligand structure with catalytic efficiency?

- Methodological Answer :

- Multivariate regression : Relate catalytic TOF to ligand descriptors (e.g., steric bulk via Tolman cone angle, electronic parameters via Hammett constants).

- Machine learning : Train models on datasets of analogous titanates to predict optimal ligand modifications .

Q. Ethical & Safety Considerations

Q. What protocols ensure safe handling given the compound’s moisture sensitivity and potential toxicity?

- Methodological Answer :

- Storage : Argon-filled gloveboxes or desiccators with molecular sieves.

- Toxicity screening : Perform Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodent models).

- Documentation : Adhere to GHS labeling for irritant (Category 2) and acute toxicity (Category 4) .

Properties

Molecular Formula |

C34H74O16P4Ti |

|---|---|

Molecular Weight |

910.7 g/mol |

IUPAC Name |

bis(2-ethylhexoxy)phosphoryl phosphate;ethane-1,2-diolate;hydron;titanium(4+) |

InChI |

InChI=1S/2C16H36O7P2.C2H4O2.Ti/c2*1-5-9-11-15(7-3)13-21-25(20,23-24(17,18)19)22-14-16(8-4)12-10-6-2;3-1-2-4;/h2*15-16H,5-14H2,1-4H3,(H2,17,18,19);1-2H2;/q;;-2;+4/p-2 |

InChI Key |

KOEFSMLBFZGZLD-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)([O-])[O-].CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)([O-])[O-].C(C[O-])[O-].[Ti+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.